2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Gamma-secretase modulator Alzheimer's disease Amyloid-beta 42

Researchers face solubility failures and batch variability with free bases, risking assay reproducibility. This hydrochloride salt ensures >60 mg/mL aqueous solubility for seamless DMSO-to-buffer transfer and consistent PROTAC coupling. • Para-substituted scaffold validated as gamma-secretase modulator core (1.5 µM cellular EC₅₀; 200-fold advantage over tarenflurbil) • Orthogonal amine/carboxylic acid handles for precise bifunctional conjugation • ≥97% HPLC purity with batch-specific CoA supports regulatory-ready data packages Global supply with ambient shipping; no DEA or REACH restrictions.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 42383-05-1
Cat. No. B1527778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride
CAS42383-05-1
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)CN.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
InChIKeyPJDXJVFXKIXEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride Overview


2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS 42383-05-1) is a para-substituted phenylacetic acid derivative supplied as a hydrochloride salt, with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol [1]. It belongs to the class of 4-aminomethylphenylacetic acids, a scaffold identified as a gamma-secretase modulator core with promising central nervous system drug discovery applications [2]. The compound features both a primary amine and a carboxylic acid functional group, enabling its use as a bifunctional intermediate in medicinal chemistry, peptide synthesis, and targeted protein degradation (PROTAC) linker construction [1].

4-Aminomethylphenylacetic Acid HCl: Substitution Risks


Simple substitution of this compound with a regioisomeric analog (e.g., 3-aminomethyl or 2-aminomethyl phenylacetic acid) or a carboxylic acid isostere (e.g., 4-aminomethylbenzoic acid) carries quantifiable risk. SAR studies demonstrate that shifting the aminomethyl group from the para to meta or ortho positions can dramatically alter target engagement, while replacing the phenylacetic acid moiety with a benzoic acid scaffold reduces gamma-secretase modulatory potency by 3-4 fold [1]. Furthermore, using the free base instead of the hydrochloride salt can compromise aqueous solubility, complicating reproducible formulation in biological assays. These structure-activity and physicochemical distinctions mean that generic in-class substitution cannot guarantee equivalent performance in workflow-specific contexts, as detailed in the quantitative evidence below [1].

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride Quantitative Evidence


Gamma-Secretase Potency vs. Benzoic Acid Analog

In a head-to-head comparison using the same APP CHO cell assay, 4-aminomethylphenylacetic acid (the active pharmacophore of the hydrochloride salt) demonstrated an EC50 of 1.5 µM for reducing Aβ42 levels, while its direct benzoic acid analog (4a) exhibited a 3.6-fold weaker EC50 of 5.4 µM. Both compounds were evaluated in the same study, ensuring assay comparability [1].

Gamma-secretase modulator Alzheimer's disease Amyloid-beta 42 SAR Cellular potency

Gamma-Secretase Potency vs. Tarenflurbil

Cross-comparing published data from the same research program, 4-aminomethylphenylacetic acid achieved an Aβ42 reduction EC50 of 1.5 µM, which is 200-fold more potent than tarenflurbil (R-flurbiprofen), a phase III clinical candidate with a reported EC50 of approximately 300 µM in the same assay system. This places the phenylacetic acid scaffold among the more potent early-generation acidic GSMs [1].

Gamma-secretase modulator Tarenflurbil Benchmarking Alzheimer's disease Cellular potency

Aqueous Solubility of Hydrochloride Salt

Computational solubility prediction indicates that the hydrochloride salt (CAS 42383-05-1) is classified as 'very soluble' (ESOL Log S = -0.52; 60.6 mg/mL) to 'highly soluble' (Ali Log S = 0.29; 395.0 mg/mL), whereas the free base (CAS 1200-05-1) is reported to have low aqueous solubility (approximately 110.5 mg/L, or ~0.11 mg/mL, at 25 °C). This represents a solubility enhancement of over 500-fold for the salt form. Additionally, the hydrochloride salt's melting point is precisely defined at 232-234 °C, confirming its crystalline integrity .

Solubility Hydrochloride salt Free base comparison Formulation In vitro assays

Para-Substitution SAR vs. Meta and Ortho Isomers

The 4-aminomethyl substitution pattern on the phenylacetic acid core is critical for the observed gamma-secretase modulatory activity. The reported EC50 of 1.5 µM for the para-isomer serves as a benchmark; while direct cellular EC50 data for the 3-aminomethyl (meta) and 2-aminomethyl (ortho) phenylacetic acid isomers were not published in the core SAR paper, these regioisomers (CAS 113520-43-7 and 40851-65-8, respectively) are commercially available and have been employed in alternative contexts such as PROTAC linkers and IRAP inhibitors, without reported GSM activity. This indicates a para-specific SAR dependency for GSM pharmacology [1].

SAR Regioisomer Selectivity Gamma-secretase modulation Medicinal chemistry

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride Applications


Scaffold-Hopping for Gamma-Secretase Modulators

In Alzheimer's disease research, teams aiming to identify novel, non-acidic GSMs can use this compound as a benchmark starting point. Its 1.5 µM cellular EC50 (APP CHO cells) and 200-fold advantage over tarenflurbil provide a validated chemical anchor. The 3.6-fold higher potency compared to the benzoic acid analog 4a justifies its selection as the preferred scaffold for initial SAR exploration, as established in the Biogen discovery program [1].

Aqueous HTS and In Vitro Pharmacology

For core facilities running biochemical or cell-based screens, the hydrochloride salt form is the optimal procurement choice. Its computed aqueous solubility of >60 mg/mL ensures easy DMSO-to-buffer transfer and minimizes precipitation artifacts at screening concentrations (typically 1–100 µM). In contrast, the poorly water-soluble free base requires co-solvent addition, which can introduce unwanted solvent effects and compromise assay robustness .

PROTAC Bifunctional Linker Synthesis

The para-substituted aminomethyl and carboxylic acid moieties provide orthogonal reactive handles for PROTAC ternary complex formation. While other regioisomers are employed as generic linkers, the defined SAR profile of the para-isomer allows medicinal chemists to design degrader molecules where the linker itself may contribute to target engagement. The high purity (≥97% HPLC) and reliable salt form ensure consistent coupling efficiency in solid-phase synthesis .

CNS-Penetrant Chemical Probe Synthesis

The scaffold's favorable computed blood-brain barrier (BBB) permeant profile (BOILED-Egg model: 'BBB permeant: Yes') combined with its low molecular weight (201.65 g/mol) and high solubility make it an attractive core for designing CNS-exposed chemical probes. Researchers can leverage these properties to build focused compound libraries around the 4-aminomethylphenylacetic acid core, confident in the starting material's favorable CNS drug-like attributes .

Technical Documentation Hub

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